molecular formula C23H25NO4 B2842338 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-86-1

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2842338
CAS No.: 637751-86-1
M. Wt: 379.456
InChI Key: WBDTUABZFUZSHE-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of 3-phenylcoumarins. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. One of the key targets is the mitochondrial enzyme Sirtuin 3 (SIRT3). The compound binds to the MnSODK68AcK-SIRT3 complex, promoting the deacetylation and activation of MnSOD, which plays a crucial role in protecting mitochondria from oxidative damage .

Comparison with Similar Compounds

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitutions and the presence of the piperidinylmethyl group, which enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-21(16-6-8-17(27-2)9-7-16)22(26)18-10-11-20(25)19(23(18)28-15)14-24-12-4-3-5-13-24/h6-11,25H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDTUABZFUZSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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